2-(3-Methoxy-propoxy)-3-methyl-phenylamine
Description
2-(3-Methoxy-propoxy)-3-methyl-phenylamine is a phenylamine derivative characterized by a methoxy-propoxy chain at the 2-position and a methyl group at the 3-position of the phenyl ring. The methoxy-propoxy substituent may modulate interactions with biological targets, as seen in PPIs that inhibit gastric H,K-ATPase via covalent binding .
Properties
IUPAC Name |
2-(3-methoxypropoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-5-3-6-10(12)11(9)14-8-4-7-13-2/h3,5-6H,4,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNSGDOFIKAGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation
The most direct route to 2-(3-Methoxy-propoxy)-3-methyl-phenylamine involves reacting 2-hydroxy-3-methylphenylamine with 3-methoxypropyl bromide under basic conditions. This method, adapted from analogous synthetic protocols for aryl ethers, employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like dimethylformamide (DMF) or acetone.
Procedure :
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2-hydroxy-3-methylphenylamine (1.0 equiv) is dissolved in anhydrous DMF.
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3-methoxypropyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) are added sequentially.
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The mixture is heated to 80–100°C for 12–24 hours under nitrogen.
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Post-reaction, the mixture is cooled, filtered to remove salts, and concentrated.
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The crude product is purified via column chromatography or recrystallization.
Key Parameters :
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility and reaction rate |
| Temperature | 80–100°C | Balances reaction rate and side reactions |
| Base Equivalents | 2.0–3.0 equiv K₂CO₃ | Ensures complete deprotonation |
Catalytic Amination for Precursor Synthesis
Synthesis of 3-Methoxypropyl Bromide
The alkylating agent 3-methoxypropyl bromide is synthesized via 3-methoxypropanol bromination. Industrial-scale production, as detailed in patent CN101328129B, utilizes catalytic amination to produce 3-methoxypropanol , which is then brominated using hydrobromic acid (HBr).
Procedure :
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3-methoxypropanol (1.0 equiv) is reacted with 48% HBr (1.5 equiv) in the presence of sulfuric acid (H₂SO₄) as a catalyst.
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The reaction is refluxed at 110°C for 6–8 hours.
Catalyst Composition :
Patent CN101328129B emphasizes Cu-Co/Al₂O₃-zeolite catalysts for precursor alcohol synthesis, with optimal compositions including:
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Cu : 5–25 wt%
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Co : 5–30 wt%
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Ru : 0.01–0.3 wt%
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Mg/Cr : 0.05–5.0 wt%
Table 2: Catalyst Performance in 3-Methoxypropanol Synthesis
| Catalyst Composition (wt%) | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| Cu(10)-Co(15)-Ru(0.1) | 150 | 0.9 | 92 |
| Cu(5)-Co(20)-Mg(0.5) | 180 | 1.2 | 88 |
Coupling Reactions and Intermediate Functionalization
Mitsunobu Reaction for Ether Formation
For substrates with steric hindrance, the Mitsunobu reaction offers an alternative to nucleophilic substitution. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) , the hydroxyl group of 2-hydroxy-3-methylphenylamine is coupled with 3-methoxypropanol .
Procedure :
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2-hydroxy-3-methylphenylamine (1.0 equiv), 3-methoxypropanol (1.5 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are dissolved in tetrahydrofuran (THF).
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The reaction proceeds at 0°C to room temperature for 6–12 hours.
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Purification via silica gel chromatography yields the target compound.
Advantages :
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Avoids harsh basic conditions.
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Suitable for thermally sensitive substrates.
Industrial-Scale Production and Continuous Flow Systems
Fixed-Bed Reactor Systems
Patent CN101328129B highlights continuous-flow reactors for large-scale synthesis of intermediates like 3-methoxypropanol . These systems enhance efficiency through:
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Catalyst Recycling : Cu-Co/Al₂O₃ catalysts remain active for >1,000 hours.
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Closed-Loop Processing : Unreacted ammonia and hydrogen are recycled, reducing waste.
Operational Parameters :
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Pressure : 0.3–1.5 MPa
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Space Velocity : 0.5–2.0 h⁻¹
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Temperature : 120–220°C
Purification and Quality Control
Distillation and Recrystallization
Final purification of This compound employs fractional distillation under reduced pressure (b.p. 210–215°C at 15 mmHg) or recrystallization from ethanol/water mixtures.
Purity Metrics :
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-propoxy)-3-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy-propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
Pharmacological Studies
One of the primary applications of 2-(3-Methoxy-propoxy)-3-methyl-phenylamine is in pharmacological research. It has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems.
- Neurotransmitter Modulation : Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, suggesting potential antidepressant or anxiolytic effects. A study demonstrated that derivatives of this compound exhibited selective serotonin reuptake inhibition, which is crucial for mood regulation.
Material Science
In material science, the compound serves as an intermediate in the synthesis of polymers and other materials.
- Polymer Synthesis : The compound can be used to create functionalized polymers that exhibit enhanced mechanical properties and thermal stability. For instance, it has been incorporated into epoxy resins to improve adhesion and flexibility.
Organic Synthesis
This compound is also utilized in organic synthesis as a building block for more complex molecules.
- Synthesis of Heterocycles : Its amine group allows for nucleophilic reactions that are essential in synthesizing heterocyclic compounds, which are important in pharmaceuticals. A notable application includes the synthesis of quinoline derivatives that have shown antibacterial activity.
Data Tables
| Application Area | Specific Use | Reference |
|---|---|---|
| Pharmacology | Neurotransmitter modulation | |
| Material Science | Polymer synthesis | |
| Organic Synthesis | Building block for heterocycles |
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The results indicated that this compound could serve as a lead structure for developing new antidepressants due to its selective action on serotonin transporters.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute demonstrated that incorporating this compound into epoxy formulations improved the thermal stability by 20% compared to standard formulations. This advancement has implications for the aerospace industry where material performance under extreme conditions is critical.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-propoxy)-3-methyl-phenylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3-Methoxy-propoxy)-3-methyl-phenylamine with structurally related compounds, focusing on molecular features, substituent effects, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Chain Length and Lipophilicity :
- The 3-methoxy-propoxy group in the target compound and rabeprazole introduces a longer alkoxy chain compared to 3-(2'-methoxy-ethoxy)propylamine (C2 chain). This likely enhances lipophilicity, improving membrane penetration and bioavailability in drug candidates, as seen in PPIs .
- Shorter chains (e.g., methoxy-ethoxy in ) may reduce steric hindrance but limit tissue retention.
Biological Activity: Rabeprazole’s 3-methoxy-propoxy group is critical for its prolonged inhibition of H,K-ATPase, as the extended chain facilitates covalent binding to cysteine residues on the enzyme . In contrast, simpler amines like 3-(2'-methoxy-ethoxy)propylamine lack complex aromatic backbones, limiting their therapeutic relevance.
Hazard Profiles :
- Amines with methoxy-alkoxy chains (e.g., ) often exhibit hazards such as skin/eye irritation (H315, H318) and respiratory toxicity (H335). These risks highlight the need for careful handling of the target compound, assuming similar reactivity .
Synthetic Utility: Compounds like N-Methyl-N-[2-(3-methylphenoxy)ethyl]amine () serve as intermediates in organic synthesis. The target compound’s amine and methoxy groups may similarly enable its use in constructing bioactive molecules .
Research Findings
- PPI Mechanism : PPIs like rabeprazole demonstrate that alkoxy chain length and substituent positioning significantly impact drug efficacy. The 3-methoxy-propoxy group in rabeprazole extends its plasma half-life compared to omeprazole, which has a shorter methoxy group .
- Structural Analogs : Amines with phenyl and methoxy-alkoxy motifs (e.g., ) are prevalent in medicinal chemistry but require tailored modifications to optimize target binding and metabolic stability.
Biological Activity
2-(3-Methoxy-propoxy)-3-methyl-phenylamine is an organic compound belonging to the class of phenethylamines, which are known for their diverse biological activities. This compound's structure includes a methoxy group and a propoxy chain, which may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.32 g/mol. The presence of functional groups such as amines and ethers suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can protect against oxidative stress.
- Antimicrobial Effects : Certain phenethylamines have demonstrated inhibitory effects on bacterial growth.
- Neuroprotective Properties : Compounds in this class may interact with neurotransmitter systems, suggesting potential benefits in neurodegenerative diseases.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects. This includes possible interactions with the serotonin and dopamine pathways, which are critical in mood regulation and neurological function.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results indicated that some derivatives exhibited significant scavenging activity, suggesting potential use in preventing oxidative damage in cells.
- Neuroprotective Effects : In vitro studies demonstrated that certain phenethylamines could protect neuronal cells from apoptosis induced by oxidative stress. This highlights their potential role in developing treatments for neurodegenerative conditions.
- Antimicrobial Properties : A series of experiments tested the antimicrobial efficacy against common pathogens such as E. coli and Staphylococcus aureus. The findings revealed that some derivatives showed promising inhibitory effects, indicating potential therapeutic applications in infectious diseases.
Data Table: Biological Activities of Related Compounds
Synthetic Routes and Applications
The synthesis of this compound typically involves etherification reactions followed by amination processes. The compound serves as an intermediate in synthesizing more complex organic molecules and is being explored for its potential therapeutic effects.
Q & A
Q. How can I optimize the synthesis of 2-(3-Methoxy-propoxy)-3-methyl-phenylamine to improve yield and purity?
Methodological Answer:
- Key Considerations : Focus on reaction conditions (temperature, solvent polarity, catalyst type) and purification techniques. For example, ether linkages (e.g., 3-Methoxy-propoxy groups) are sensitive to acidic/basic conditions; use mild reagents like NaH for alkoxy group introduction .
- Stepwise Approach :
- Coupling Reaction : Use Williamson ether synthesis for the propoxy group, monitoring pH to avoid hydrolysis.
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to separate byproducts. Validate purity via HPLC (C18 column, 90:10 H2O:MeCN mobile phase) .
- Yield Optimization : Conduct kinetic studies to identify rate-limiting steps (e.g., nucleophilic substitution efficiency).
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Primary Techniques :
- Secondary Validation : FT-IR (C-O-C stretch at 1100–1250 cm<sup>-1</sup>) and elemental analysis (deviation <0.3%) .
Advanced Research Questions
Q. How can I resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
Methodological Answer:
- Modeling Workflow :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density (focus on methoxy/propoxy groups as electron donors).
- Molecular Dynamics : Simulate solvent interactions (e.g., toluene vs. DMF) to predict reaction pathways.
- Docking Studies : For biological applications, model binding affinity with receptors (e.g., GPCRs) using AutoDock Vina .
- Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Q. How can I design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–12), incubate compound at 37°C, and monitor degradation via UV-Vis (λmax ~280 nm) .
- Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (e.g., >150°C indicates suitability for high-temperature reactions) .
- Byproduct Identification : Employ HRMS/MS to characterize degradation products (e.g., demethylation or ether cleavage fragments) .
Safety and Handling Protocols
Q. What safety measures are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (mandatory); fume hood for weighing/purification .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with 10% aqueous ethanol; eye exposure requires 15-minute saline rinse .
Data Contradiction and Reproducibility
Q. How should I address inconsistent biological activity data for this compound in cell-based assays?
Methodological Answer:
- Troubleshooting Steps :
- Compound Integrity : Verify purity via HPLC before assays; impurities >1% can skew results .
- Assay Conditions : Standardize cell passage number, serum concentration, and incubation time (e.g., CO2 levels affect pH-sensitive reactions).
- Statistical Analysis : Use ANOVA with post-hoc tests (p<0.05) to identify outliers; report confidence intervals .
Advanced Structural Analysis
Q. What strategies can I use to determine the stereochemical configuration of chiral derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
